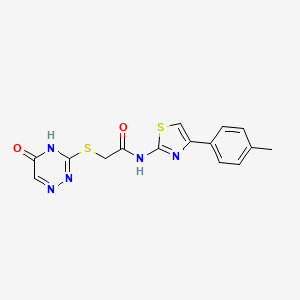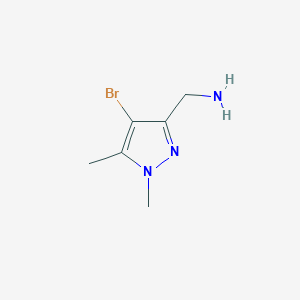
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine is an organic compound with the molecular formula C6H10BrN3 and a molecular weight of 204.07 . It appears as an orange liquid .
Synthesis Analysis
The synthesis of pyrazoles, the class of compounds to which (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine belongs, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a bromine atom and two methyl groups, while the other carbon atom is linked to a methanamine group .Physical And Chemical Properties Analysis
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine is an orange liquid . Its molecular formula is C6H10BrN3 and it has a molecular weight of 204.071 .Scientific Research Applications
Antibacterial Activity
Pyrazolines, including SCHEMBL21729600, have demonstrated antibacterial properties. Research reports have highlighted their effectiveness against various bacterial strains, making them potential candidates for novel antimicrobial agents .
Antifungal Potential
In addition to antibacterial effects, pyrazolines exhibit antifungal activity. SCHEMBL21729600 may contribute to combating fungal infections, although further studies are needed to elucidate its mechanism of action and efficacy .
Antiparasitic Properties
Pyrazolines have shown promise as antiparasitic agents. Investigating SCHEMBL21729600’s impact on parasites (such as protozoa or helminths) could reveal its potential in treating parasitic diseases .
Anti-Inflammatory Effects
Some pyrazolines possess anti-inflammatory properties. SCHEMBL21729600 might modulate inflammatory pathways, making it relevant for conditions involving inflammation .
Antioxidant Activity
Oxidative stress contributes to various diseases. SCHEMBL21729600’s antioxidant potential could protect cells from free radical damage, although specific studies on this compound are scarce .
Neurotoxicity Assessment
A recent study investigated the neurotoxic effects of SCHEMBL21729600 on rainbow trout alevins. It explored acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. AchE inhibition affects nerve transmission, behavior, and survival. Understanding SCHEMBL21729600’s impact on AchE and oxidative stress is crucial for assessing its safety and potential applications .
Safety and Hazards
properties
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-4-6(7)5(3-8)9-10(4)2/h3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPICJAJQZBCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


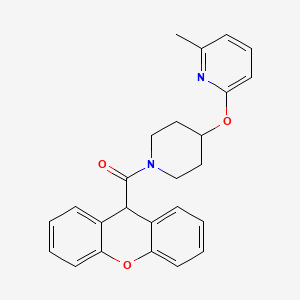

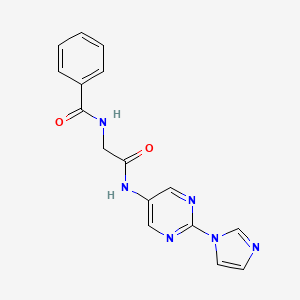
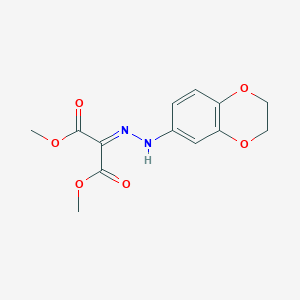
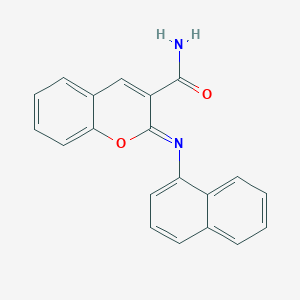
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)
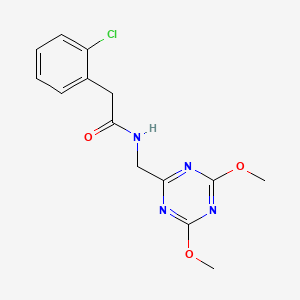

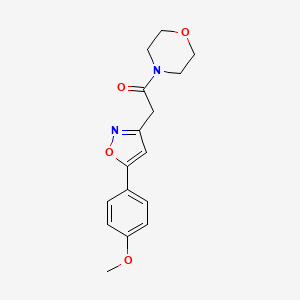
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2739444.png)
